molecular formula C6H3BrN2O B6237551 4-bromo-[1,3]oxazolo[5,4-c]pyridine CAS No. 1785077-02-2

4-bromo-[1,3]oxazolo[5,4-c]pyridine

Cat. No.: B6237551
CAS No.: 1785077-02-2
M. Wt: 199.00 g/mol
InChI Key: RSGXZRXAZSNKFT-UHFFFAOYSA-N
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Description

4-bromo-[1,3]oxazolo[5,4-c]pyridine is a heterocyclic compound that features a fused ring system consisting of an oxazole ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-[1,3]oxazolo[5,4-c]pyridine typically involves the bromination of oxazolo[5,4-c]pyridine. One common method is the reaction of oxazolo[5,4-c]pyridine with N-bromo-succinimide (NBS) in N,N-dimethylformamide (DMF) solvent at an appropriate temperature . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of N-bromo-succinimide in DMF is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-bromo-[1,3]oxazolo[5,4-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include organometallic compounds and nucleophiles.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.

Scientific Research Applications

4-bromo-[1,3]oxazolo[5,4-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-[1,3]oxazolo[5,4-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

4-bromo-[1,3]oxazolo[5,4-c]pyridine can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their substitution patterns and biological activities, highlighting the uniqueness of this compound in terms of its specific applications and properties.

Properties

CAS No.

1785077-02-2

Molecular Formula

C6H3BrN2O

Molecular Weight

199.00 g/mol

IUPAC Name

4-bromo-[1,3]oxazolo[5,4-c]pyridine

InChI

InChI=1S/C6H3BrN2O/c7-6-5-4(1-2-8-6)9-3-10-5/h1-3H

InChI Key

RSGXZRXAZSNKFT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1N=CO2)Br

Purity

95

Origin of Product

United States

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